5-(1-(Cyclopropylsulfonyl)azetidin-3-yl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole

Structure–Activity Relationship S1P1 Receptor Modulation Kinase Selectivity

5-(1-(Cyclopropylsulfonyl)azetidin-3-yl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole (CAS 1396888-27-9, MF C15H17N3O4S, MW 335.38) belongs to the class of 1,2,4-oxadiazole-azetidine conjugates bearing an N-cyclopropylsulfonyl substituent. The 1,2,4-oxadiazole core serves as a metabolically stable bioisostere of ester and amide functionalities, while the azetidine ring provides conformational constraint.

Molecular Formula C15H17N3O4S
Molecular Weight 335.38
CAS No. 1396888-27-9
Cat. No. B3016078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1-(Cyclopropylsulfonyl)azetidin-3-yl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole
CAS1396888-27-9
Molecular FormulaC15H17N3O4S
Molecular Weight335.38
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=NOC(=N2)C3CN(C3)S(=O)(=O)C4CC4
InChIInChI=1S/C15H17N3O4S/c1-21-13-5-3-2-4-12(13)14-16-15(22-17-14)10-8-18(9-10)23(19,20)11-6-7-11/h2-5,10-11H,6-9H2,1H3
InChIKeyJQXKIJRBUXXKIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Introduction to 5-(1-(Cyclopropylsulfonyl)azetidin-3-yl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole (CAS 1396888-27-9)


5-(1-(Cyclopropylsulfonyl)azetidin-3-yl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole (CAS 1396888-27-9, MF C15H17N3O4S, MW 335.38) belongs to the class of 1,2,4-oxadiazole-azetidine conjugates bearing an N-cyclopropylsulfonyl substituent. The 1,2,4-oxadiazole core serves as a metabolically stable bioisostere of ester and amide functionalities, while the azetidine ring provides conformational constraint [1]. This scaffold is known to interact with sphingosine-1-phosphate (S1P) receptors as well as carbonic anhydrase isoforms, depending on the peripheral substitution pattern [1][2]. The compound incorporates a 2-methoxyphenyl group at the oxadiazole 3-position, which differentiates it from analogous furyl, benzamide, and other aryl-substituted variants within the same chemotype family.

Why Generic Substitution Is Not Advisable for 5-(1-(Cyclopropylsulfonyl)azetidin-3-yl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole


Within the 1,2,4-oxadiazole-azetidine chemotype, small structural perturbations at the oxadiazole 3-position or the sulfonamide group produce profound shifts in pharmacological activity—ranging from S1P1 agonism to mGluR5 positive or negative allosteric modulation, and even carbonic anhydrase inhibition [1][2]. The 2-methoxyphenyl substituent in CAS 1396888-27-9 is not interchangeable with the 2-furyl, 3-N-methylbenzamide, or 2,4-dimethylphenylsulfonyl analogs, as each substituent dictates unique hydrogen-bonding profiles, steric occupancy, and electronic character that govern target engagement and selectivity [1]. Therefore, procurement of “any oxadiazole-azetidine” compound as a generic replacement carries a high risk of divergent or null biological readout.

Quantitative Differentiation Evidence for 5-(1-(Cyclopropylsulfonyl)azetidin-3-yl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole (CAS 1396888-27-9)


Structural Differentiation: 2-Methoxyphenyl vs. Furan-2-yl at the Oxadiazole 3-Position

The 2-methoxyphenyl substituent at the 1,2,4-oxadiazole 3-position introduces a methoxy oxygen capable of participating in intramolecular and intermolecular hydrogen bonds, along with distinct steric bulk relative to the closest commercially available comparator, 5-(1-(cyclopropylsulfonyl)azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole (furan analog) . In the broader azetidinyl oxadiazole class, such aryl substituent variations are known to modulate functional activity—converting positive allosteric modulators (PAMs) into negative allosteric modulators (NAMs) or altering receptor subtype selectivity [1]. No directly paired head-to-head quantitative potency data for these two specific compounds was identified in the accessible literature; the evidence is class-level inference derived from the established pharmacophore model [1].

Structure–Activity Relationship S1P1 Receptor Modulation Kinase Selectivity

S1P1 Receptor Modulation Context: Class-Level Affinity Benchmarks

1,2,4-Oxadiazole azetidine derivatives are disclosed in Allergan patents (US 8,859,598; US 2014/0100251) as potent sphingosine-1-phosphate receptor modulators [1]. While CAS 1396888-27-9 is not explicitly listed with measured activity in the publicly accessible patent examples, structurally related compounds within the same Markush formula exhibit functional S1P1 receptor activity. For instance, CS-2100—a distinct yet related 1,2,4-oxadiazole-azetidine derivative—shows S1P1 EC50 = 4.0 nM with >5,000-fold selectivity over S1P3 (EC50 >20,000 nM) . This class-level benchmark establishes that the cyclopropylsulfonyl-azetidine-oxadiazole chemotype is capable of high-potency, highly selective S1P1 agonism, although the specific selectivity window of CAS 1396888-27-9 remains unquantified in public domain data .

Sphingosine-1-Phosphate Immunomodulation Autoimmune Disease

Carbonic Anhydrase Inhibition: Differentiation from the S4 Chemotype Despite Shared Molecular Formula

A compound sharing the identical molecular formula (C15H17N3O4S, MW 335.38) but possessing a different substitution pattern—CAIX Inhibitor S4 (CAS 1330061-67-0)—is a well-characterized, potent carbonic anhydrase IX/XII inhibitor (Ki = 7 nM for CA IX, Ki = 2 nM for CA XII) with >78-fold selectivity over CA II (Ki = 546 nM) and >800-fold selectivity over CA I (Ki = 5,600 nM) . The structural distinction between CAS 1396888-27-9 (2-methoxyphenyl at oxadiazole C3; cyclopropyl attached via sulfonyl) and CAS 1330061-67-0 (3,5-dimethylphenyl urea at equivalent position) is critical: the methoxyphenyl group in CAS 1396888-27-9 may confer a different carbonic anhydrase isoform selectivity profile compared to S4, or may redirect the target engagement entirely toward S1P receptors [1]. Direct CA inhibition data for CAS 1396888-27-9 are not currently available in the public domain.

Carbonic Anhydrase Tumor Hypoxia Metastasis

Physicochemical Differentiation: Computed LogP and Solubility Implications

The 2-methoxyphenyl group in CAS 1396888-27-9 is expected to confer distinct lipophilicity and aqueous solubility compared to its closest analogs. While experimentally measured LogP values for the target compound were not located, the computed XLogP for structurally distinct but formula-identical compounds in the class is approximately -0.3 [1]. The cyclopropylsulfonyl group enhances polarity relative to alkyl-sulfonyl or aryl-sulfonyl analogs, potentially improving aqueous solubility at the expense of membrane permeability [2]. Systematic SAR studies in the azetidinyl oxadiazole series have demonstrated that the nature of the aryl substituent at the oxadiazole 3-position directly influences metabolic stability and CNS penetration potential [2].

Lipophilicity Drug-likeness ADME Prediction

Patent Landscape: Original Assignee and IP Status

The chemical space encompassing CAS 1396888-27-9 is claimed in patents assigned to Allergan, Inc. (US 8,859,598, filed 2013-09-30) and Bristol-Myers Squibb (US 9,187,437, filed 2011-09-23), which broadly cover substituted oxadiazole azetidine derivatives as S1P receptor modulators for autoimmune and vascular disease indications [1][2]. The 2-methoxyphenyl substituent at the oxadiazole 3-position falls within the claimed generic Markush structures. In contrast, the furan-2-yl and 2,4-dimethylphenylsulfonyl analogs may fall under different patent families or have distinct freedom-to-operate profiles. Researchers procuring this specific CAS number should be aware of the original assignee and patent expiration timelines when considering translational or commercial applications [1].

Intellectual Property Freedom to Operate Procurement Compliance

Recommended Application Scenarios for 5-(1-(Cyclopropylsulfonyl)azetidin-3-yl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole (CAS 1396888-27-9)


S1P1 Receptor Agonist Screening in Autoimmune Disease Models

Based on the patent literature establishing the oxadiazole-azetidine scaffold as an S1P1 receptor modulator chemotype [1], CAS 1396888-27-9 is suitable as a tool compound for investigating S1P1-mediated lymphocyte trafficking, endothelial barrier function, and immunomodulation. Its 2-methoxyphenyl substituent provides a differentiated pharmacophore relative to furan-2-yl or benzamide analogs, enabling SAR expansion. Researchers should validate S1P1 potency (EC50) and selectivity against S1P3–5 in their assay system, as compound-specific data are not publicly available.

Carbonic Anhydrase Isoform Profiling Panels

Given the proven activity of structurally related C15H17N3O4S compounds (e.g., CAIX Inhibitor S4, Ki = 2–7 nM for CA IX/XII ), CAS 1396888-27-9 can be screened in carbonic anhydrase isoform panels (CA I, II, IX, XII) to determine whether the 2-methoxyphenyl substitution yields a distinct selectivity fingerprint. This profiling is critical for oncology applications targeting tumor-associated CA IX/XII under hypoxic conditions.

Physicochemical Comparator in Lead Optimization Programs

CAS 1396888-27-9 serves as a valuable comparator in lead optimization programs that evaluate the impact of the 2-methoxyphenyl group versus furan-2-yl, 3-N-methylbenzamide, and other aryl substituents on LogP, kinetic solubility, microsomal stability, and permeability [2]. Its cyclopropylsulfonyl-azetidine core provides a consistent scaffold for systematic structure–property relationship (SPR) studies.

Patent-Protected Chemical Tool for Translational Immunology Research

As a compound encompassed within Allergan and BMS S1P1 modulator patents [1], CAS 1396888-27-9 is appropriate for use in preclinical proof-of-concept studies in multiple sclerosis, inflammatory bowel disease, and transplant rejection models, where S1P1 agonism is a validated therapeutic mechanism. Users must verify freedom-to-operate for any commercial development pathway.

Quote Request

Request a Quote for 5-(1-(Cyclopropylsulfonyl)azetidin-3-yl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.